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Efficacy Endpoints from Clinical Trials

Get Quote

The efficacy of umbralisib in treating relapsed or refractory indolent non-Hodgkin lymphoma (iNHL) was

primarily evaluated through a series of key metrics in clinical trials. The data below summarizes the

outcomes from a pivotal phase IIb study (UNITY-NHL, NCT02793583) [1].

Table 1: Key Efficacy Endpoints from the UNITY-NHL Phase IIb Trial (N=208) [1]

Endboint Overall Marginal Zone Follicular Small Lymphocytic
ndpoin

P (n=208) Lymphoma (MZL) Lymphoma (FL) Lymphoma (SLL)
Overall Response 47.1% 49% (Cohort of 69)  40-50% (Cohort Reported within
Rate (ORR) [2] of 118) [3] [4] overall cohort
Median Time to 2.7-4.6 2.7 months [3] [4] Consistent with Consistent with
Response months overall range overall range
Median Duration of Varied by Not Reached 11.1 months 18.3 months
Response (DOR) subtype
Median Progression-  Varied by Not Reached 10.6 months 20.9 months
Free Survival (PFS) subtype
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Endpoint Overall Marginal Zone Follicular Small Lymphocytic
i (n=208) Lymphoma (MZL) Lymphoma (FL) Lymphoma (SLL)

Patients with Tumor 86.4% 91% (in a separate  N/R N/R

Reduction MZL cohort) [3] [4]

N/R: Not Specifically Reported in the searched results for this subgroup.

Safety Profile and Monitoring Protocols

The safety profile of umbralisib was characterized across clinical trials, leading to specific monitoring and

management protocols.

Table 2: Common and Key Adverse Events and Management [2] [1]

All Grades Grade =3 L
Adverse Event . . Monitoring and Management Protocol
Incidence Incidence

Diarrhea Upto52% [5] 10.1% [1] Patient education, supportive care (hydration,
antidiarrheals). Dose interruption and
reduction for severe cases.

Transaminitis 15-35% [2] 6.7%I7.2% Monitor liver tests every 2-4 weeks for first
(ALT/AST Elevation) [1] 6 months, then every 1-3 months.
Neutropenia N/R 11.5% [1] Monitor complete blood count. Manage with
dose interruption and growth factor support
as needed.
Infections 50% [5] 17% (Grade Required prophylaxis for pneumocystis and
3/4) [5] herpes viruses. Monitor for signs of infection.

The product label recommended the following specific actions for hepatotoxicity [2]:

¢ Withhold umbralisib if ALT/AST elevations are >5x the upper limit of normal (ULN).
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¢ Resume treatment at a reduced dose only when levels return to normal range, with increased
monitoring.

¢ Permanently discontinue umbralisib for elevations >20x ULN or if transaminase elevations are
accompanied by jaundice or other symptoms of liver injury.

Mechanism of Action and Experimental Workflow

Umbralisib's clinical activity is rooted in its unique mechanism of action, which differentiates it from other

PI3K inhibitors.

1. Dual Kinase Inhibition: Umbralisib is an oral, small molecule inhibitor that simultaneously targets two

key kinases [2] [6] [7]:

¢ Phosphatidylinositol 3-kinase delta (PI3Kd): This kinase is a crucial component of B-cell receptor
signaling, promoting survival and proliferation of malignant B-cells. Inhibition of PI3K& disrupts these
pathways [2] [6].

e Casein kinase 1 epsilon (CK1g): This off-target inhibition is a unique feature of umbralisib. CK1¢ is
involved in cellular protein synthesis and is implicated in the pathogenesis of lymphomas. Inhibition of
CK1e is believed to modulate the tumor microenvironment and preserve regulatory T-cell (Treg)
function, which is thought to contribute to umbralisib's improved immune-mediated toxicity profile
compared to other PI3Kd inhibitors [7].

2. Experimental Workflow for Response Assessment: The following diagram outlines the general

workflow for evaluating patient response in a typical umbralisib monotherapy trial.
Diagram Title: Umbralisib Trial Response Assessment Workflow

The primary methodology for assessing efficacy was based on standardized oncologic criteria [1] [4]:

¢ Primary Endpoint Measurement: The Overall Response Rate (ORR), defined as the sum of
Complete Response (CR) and Partial Response (PR), was assessed by an Independent Review
Committee (IRC) using standardized criteria (e.g., 2007 International Working Group criteria) [4].
e Secondary Endpoint Measurement:
o Duration of Response (DOR): Calculated from the first documentation of response to disease
progression.
o Progression-Free Survival (PFS): Calculated from the start of treatment to disease
progression or death from any cause.
o Time to Response: Calculated from the start of treatment to the first documentation of
response.
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e Assessment Schedule: Tumor response was typically assessed radiologically approximately 8
weeks after initiation of therapy, and then prior to specific treatment cycles (e.g., cycles 6, 10, 15) and
every 6 cycles thereafter [5].

Key Considerations for Clinical Development

¢ Unique Safety Profile: Umbralisib was associated with a relatively lower incidence of severe
immune-mediated toxicities (like colitis and pneumonitis) compared to other PI3Kd inhibitors,
attributed to its dual inhibition of CK1e which helps preserve regulatory T-cell function [7].

¢ Regulatory Status: Umbralisib received accelerated FDA approval in February 2021 for
relapsed/refractory MZL and FL [2] [6]. However, this approval was voluntarily withdrawn in June
2022 following reports of excess mortality in a confirmatory trial, underscoring the critical importance
of long-term safety monitoring in the development of targeted therapies [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s003178?utm_src=pdf-bulk
https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

